molecular formula C15H18N2O4S B2786192 N-[(1,1-Dioxothiolan-2-yl)methyl]-4-(prop-2-enoylamino)benzamide CAS No. 2361720-84-3

N-[(1,1-Dioxothiolan-2-yl)methyl]-4-(prop-2-enoylamino)benzamide

Cat. No. B2786192
CAS RN: 2361720-84-3
M. Wt: 322.38
InChI Key: LIWNOGNWGJIUOL-UHFFFAOYSA-N
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Description

N-[(1,1-Dioxothiolan-2-yl)methyl]-4-(prop-2-enoylamino)benzamide, also known as DTBZ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the study of neurodegenerative diseases.

Mechanism of Action

N-[(1,1-Dioxothiolan-2-yl)methyl]-4-(prop-2-enoylamino)benzamide selectively binds to VMAT2, which is responsible for the transport of monoamines such as dopamine, serotonin, and norepinephrine into synaptic vesicles. By binding to VMAT2, N-[(1,1-Dioxothiolan-2-yl)methyl]-4-(prop-2-enoylamino)benzamide inhibits the uptake of monoamines into synaptic vesicles and leads to the depletion of monoamines in the cytoplasm. This depletion of monoamines can be visualized using positron emission tomography (PET) imaging.
Biochemical and Physiological Effects:
N-[(1,1-Dioxothiolan-2-yl)methyl]-4-(prop-2-enoylamino)benzamide has been shown to have a high affinity and specificity for VMAT2, making it an ideal radiotracer for PET imaging. It has no known pharmacological effects on the body and is considered safe for use in laboratory experiments. N-[(1,1-Dioxothiolan-2-yl)methyl]-4-(prop-2-enoylamino)benzamide has been used to study the function and dysfunction of pancreatic beta cells and their role in the development of diabetes. It has also been used to study the pathophysiology of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-[(1,1-Dioxothiolan-2-yl)methyl]-4-(prop-2-enoylamino)benzamide has several advantages for use in laboratory experiments. It is a highly specific radiotracer that can be used to visualize and quantify the uptake of VMAT2 in the brain. It has no known pharmacological effects on the body and is considered safe for use in laboratory experiments. However, there are also some limitations to the use of N-[(1,1-Dioxothiolan-2-yl)methyl]-4-(prop-2-enoylamino)benzamide. It has a short half-life, which limits its use in long-term studies. It is also expensive and requires specialized equipment for PET imaging.

Future Directions

There are several future directions for the use of N-[(1,1-Dioxothiolan-2-yl)methyl]-4-(prop-2-enoylamino)benzamide in scientific research. It can be used to study the role of VMAT2 in the development of other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. N-[(1,1-Dioxothiolan-2-yl)methyl]-4-(prop-2-enoylamino)benzamide can also be used to study the function and dysfunction of other neurotransmitter systems such as the serotonergic and noradrenergic systems. Additionally, N-[(1,1-Dioxothiolan-2-yl)methyl]-4-(prop-2-enoylamino)benzamide can be used in the development of new drugs that target VMAT2 for the treatment of neurodegenerative diseases.

Synthesis Methods

N-[(1,1-Dioxothiolan-2-yl)methyl]-4-(prop-2-enoylamino)benzamide can be synthesized through a multi-step process involving the reaction between 4-aminobenzoic acid and 2-acetylthiophene followed by the addition of propionyl chloride and N-methylmorpholine. The resulting product is then purified through column chromatography to obtain N-[(1,1-Dioxothiolan-2-yl)methyl]-4-(prop-2-enoylamino)benzamide in its pure form.

Scientific Research Applications

N-[(1,1-Dioxothiolan-2-yl)methyl]-4-(prop-2-enoylamino)benzamide has been extensively used in scientific research to study the function and dysfunction of pancreatic beta cells and their role in the development of diabetes. It has also been used to study the pathophysiology of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. N-[(1,1-Dioxothiolan-2-yl)methyl]-4-(prop-2-enoylamino)benzamide can be used as a radiotracer to visualize and quantify the uptake of vesicular monoamine transporter type 2 (VMAT2) in the brain, which is a marker for the integrity of dopaminergic neurons.

properties

IUPAC Name

N-[(1,1-dioxothiolan-2-yl)methyl]-4-(prop-2-enoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-2-14(18)17-12-7-5-11(6-8-12)15(19)16-10-13-4-3-9-22(13,20)21/h2,5-8,13H,1,3-4,9-10H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWNOGNWGJIUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C(=O)NCC2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1,1-Dioxothiolan-2-yl)methyl]-4-(prop-2-enoylamino)benzamide

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